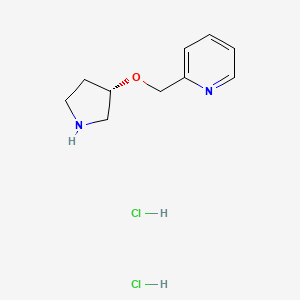

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTKNDTZEASADO-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of pyridine N-imine with alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Features of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride and Analogs

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | Similarity Score |

|---|---|---|---|---|---|

| (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (1029715-21-6) | C₉H₁₃N₂O·2HCl | 236.14 | Pyridine + (S)-pyrrolidin-3-yloxy | Dihydrochloride | 1.00 (Reference) |

| 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (1220039-88-2) | C₉H₁₃N₂O·2HCl | 236.14 | Pyridine + racemic pyrrolidin-3-yloxy | Dihydrochloride | 1.00 |

| 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (1713162-92-5) | C₁₀H₁₅N₂O₂·2HCl | 280.17 | Pyridine + methoxy + pyrrolidin-3-yloxy | Dihydrochloride | 0.98 |

| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1707365-92-1) | C₁₀H₁₄N₂O₂·HCl | 242.70 | Pyridine + 5-methoxy + pyrrolidin-3-yloxy | Monohydrochloride | 0.93 |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) | C₉H₁₃N₃·2HCl | 236.14 | Pyridine-3-amine + pyrrolidin-1-yl | Dihydrochloride | N/A |

Key Observations :

- Stereochemistry : The (S)-enantiomer (1029715-21-6) may exhibit distinct pharmacological activity compared to its racemic counterpart (1220039-88-2) due to chiral recognition in biological systems .

- Salt Form: Monohydrochloride derivatives (e.g., 1707365-92-1) have lower molecular weights and may differ in dissolution rates compared to dihydrochloride salts .

Research and Commercial Considerations

- Synthesis and Availability : The target compound is commercially available in milligram to gram quantities (CymitQuimica, Ref: 10-F229378), facilitating drug discovery workflows .

- Regulatory Status : Unlike pharmacopeial compounds (e.g., Betahistine Hydrochloride), research analogs lack standardized quality guidelines, necessitating in-house validation .

Biological Activity

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, with CAS number 933716-44-0, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 933716-44-0

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Interaction with Nicotinic Receptors

Studies on similar pyridine derivatives have shown that modifications at the pyridine ring can enhance binding affinity and selectivity for nAChRs. For instance, compounds that maintain a pyrrolidine moiety often exhibit improved pharmacological profiles due to their ability to stabilize receptor conformations and modulate neurotransmitter release .

Pharmacological Properties

The biological activity of this compound has been assessed through various pharmacological studies:

- Antiviral Activity : Research on pyrrolo[3,4-c]pyridine derivatives has demonstrated significant antiviral properties, particularly against respiratory syncytial virus (RSV). Compounds similar to (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine have shown effective inhibition of RSV replication in vitro, suggesting potential therapeutic applications in viral infections .

- Anticancer Activity : Preliminary studies indicate moderate cytotoxic effects against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing cancer therapeutics that minimize harm to healthy tissues .

- CNS Effects : The compound's interaction with nAChRs suggests potential applications in treating CNS disorders. Derivatives have been evaluated for their sedative and analgesic properties, with varying degrees of success. Some studies reported significant anxiolytic effects in animal models, indicating promise for anxiety-related disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Effective against RSV; good protein binding | |

| Anticancer | Moderate cytotoxicity towards ovarian cancer | |

| CNS Activity | Anxiolytic effects observed in mice |

Notable Research Findings

- Antiviral Efficacy : In a study evaluating the antiviral efficacy of pyridine derivatives, this compound was found to significantly reduce viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on various cancer cell lines indicated that the compound exhibited selective toxicity towards ovarian cancer cells while sparing healthy cardiac cells, underscoring its therapeutic potential in oncology .

Q & A

Q. What strategies optimize this compound for blood-brain barrier (BBB) penetration in neuropharmacology studies?

- Methodological Answer :

- LogP Measurement : Adjust lipophilicity (target LogP 2–3) via substituent modification.

- PAMPA-BBB Assay : Predict passive permeability using artificial membrane models.

- Efflux Transporter Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess active transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.